1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole core structure, which is a common motif in many biologically active molecules, and a pyrazole moiety, known for its diverse pharmacological properties
Preparation Methods
The synthesis of 1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reaction: The final step involves coupling the indole and pyrazole units through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride: This compound has a similar pyrazole structure but lacks the indole moiety.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a pyrazole ring with different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combined indole and pyrazole structures, which confer a unique set of chemical and biological activities.
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
1-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C17H20N4O/c1-11-14(12(2)21(4)19-11)10-18-17(22)16-9-13-7-5-6-8-15(13)20(16)3/h5-9H,10H2,1-4H3,(H,18,22) |
InChI Key |
NFDKRJCAKQVZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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